molecular formula C14H12N2O2 B1348968 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine CAS No. 54995-53-8

2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B1348968
CAS No.: 54995-53-8
M. Wt: 240.26 g/mol
InChI Key: CZSVPGARXVXXOX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of the methoxyphenyl group enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)benzothiazole
  • 2-(4-Methoxyphenyl)benzo[d]thiazole
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine stands out due to its unique benzoxazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-11-5-2-9(3-6-11)14-16-12-8-10(15)4-7-13(12)18-14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSVPGARXVXXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352899
Record name 2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54995-53-8
Record name 2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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